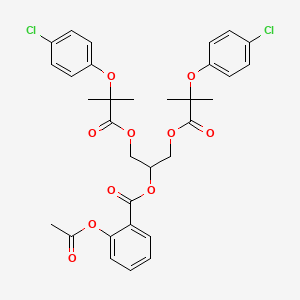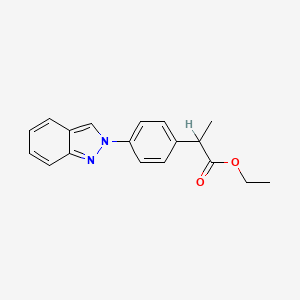![molecular formula C18H16ClNO2 B1622639 ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate CAS No. 85137-86-6](/img/structure/B1622639.png)
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a chlorophenylmethyl group attached to the indole ring, which is further esterified with ethyl carboxylate. The presence of the indole core structure makes it a significant compound in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the indole with chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake. Additionally, the compound’s ability to undergo various chemical reactions enables it to form active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromophenylmethyl)-1H-indole-2-carboxylic acid ethyl ester
- 3-(Fluorophenylmethyl)-1H-indole-2-carboxylic acid ethyl ester
- 3-(Methoxyphenylmethyl)-1H-indole-2-carboxylic acid ethyl ester
Uniqueness
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate is unique due to the presence of the chlorophenylmethyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions and may influence its binding affinity to biological targets. Compared to its bromine, fluorine, and methoxy analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
85137-86-6 |
|---|---|
Formule moléculaire |
C18H16ClNO2 |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H16ClNO2/c1-2-22-18(21)17-15(13-10-6-7-11-14(13)20-17)16(19)12-8-4-3-5-9-12/h3-11,16,20H,2H2,1H3 |
Clé InChI |
QKLDPHVOEQBAOK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)Cl |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Nitrophenyl)azo]-O-toluidine](/img/structure/B1622556.png)

![2-(Acetamido)-4-[(2-hydroxyethyl)sulphonyl]benzoic acid](/img/structure/B1622560.png)











